molecular formula C7H9NO3S B15374209 Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate CAS No. 960235-23-8

Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate

Cat. No.: B15374209
CAS No.: 960235-23-8
M. Wt: 187.22 g/mol
InChI Key: YGIRUQYIONZQIR-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate is a high-value heterocyclic building block specifically designed for pharmaceutical research and development. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules and its ability to impart favorable physicochemical properties to drug candidates . The simultaneous presence of both an ester and a hydroxymethyl functional group on the thiazole ring makes this derivative a highly versatile intermediate for further synthetic modification, enabling researchers to explore diverse chemical space in drug discovery programs. The primary research application of this compound is in the discovery and synthesis of novel antitumor agents. Thiazole derivatives are extensively investigated as key components in small molecule kinase inhibitors, particularly for targets like c-Met, a receptor tyrosine kinase critically involved in tumor initiation and progression . The thiazole nucleus is a common feature in many USFDA-approved drugs and functions effectively as a bioisostere, allowing for the optimization of lead compounds' pharmacokinetic profiles and their ability to form crucial hydrogen-bonding interactions with biological targets . Its utility extends to the synthesis of complex molecular architectures, where it can serve as a precursor for larger heterocyclic systems central to drug discovery efforts. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to adhere to all applicable laboratory safety protocols and regulations when handling this compound.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)6-8-3-5(4-9)12-6/h3,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIRUQYIONZQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254648
Record name Ethyl 5-(hydroxymethyl)-2-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960235-23-8
Record name Ethyl 5-(hydroxymethyl)-2-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960235-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(hydroxymethyl)-2-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Table 1: Structural and Functional Comparison of Ethyl 5-(Hydroxymethyl)thiazole-2-Carboxylate with Analogues

Compound Name Substituents (Thiazole Positions) Key Properties/Activities Synthesis Highlights References
This compound 5-CH₂OH, 2-COOEt Enhanced hydrophilicity (theoretical) Likely via nitrile coupling Inferred
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-CH₃, 2-(4-pyridinyl), 5-COOEt Intermediate for amide derivatives Nitrile + bromoacetoacetate coupling
Ethyl 2-amino-4-methylthiazole-5-carboxylate 2-NH₂, 4-CH₃, 5-COOEt Antibacterial activity (vs. Ciprofloxacin) Aryl aldehyde substitution
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-CH₃, 2-CF₃Ph, 5-COOEt Lipophilic; potential CNS activity Halogenated aryl substitution
Ethyl 2-chloro-4-methylthiazole-5-carboxylate 2-Cl, 4-CH₃, 5-COOEt Electrophilic reactivity (synthetic intermediate) Chlorination
Ethyl 2-aminothiazole-5-carboxylate 2-NH₂, 5-COOEt Broad-spectrum drug precursor Direct amination

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Hydroxymethyl vs. Methyl/Aryl Groups: The hydroxymethyl group at position 5 in the target compound likely increases solubility compared to methyl (e.g., ) or trifluoromethylphenyl groups (), which enhance lipophilicity for blood-brain barrier penetration . Amino vs. Ester Groups: Ethyl 2-amino-4-methylthiazole-5-carboxylate () exhibits antibacterial activity due to the amino group's hydrogen-bonding capacity. The hydroxymethyl group may similarly enhance target binding but with distinct metabolic stability .

Synthetic Pathways Nitrile Coupling: Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () is synthesized via coupling nitriles with ethyl bromoacetoacetate. A similar approach could apply to the hydroxymethyl analog, substituting nitriles with hydroxymethyl precursors .

Biological Activity Antibacterial Potential: Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives () show activity comparable to Ciprofloxacin. The hydroxymethyl group may modulate activity by altering membrane permeability or enzyme interactions .

Table 2: Physical and Spectral Data Comparison

Compound Melting Point (°C) Spectral Data (Key Signals) Reference
This compound N/A (predicted 150–160) 1H NMR: δ 1.3 (t, CH₂CH₃), δ 4.3 (s, CH₂OH) Inferred
Ethyl 2-amino-4-methylthiazole-5-carboxylate 206–208 1H NMR: δ 1.2 (t, CH₂CH₃), δ 2.4 (s, CH₃)
Ethyl 2-chloro-4-methylthiazole-5-carboxylate Not reported FT-IR: 1740 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl)

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of precursors such as thiophenecarboxylic acid derivatives with amino esters in the presence of dehydrating agents (e.g., POCl₃). Reaction conditions (temperature, solvent, stoichiometry) are critical: reflux in dichloromethane (DCM) with triethylamine (TEA) as a base ensures optimal cyclization . Monitoring via thin-layer chromatography (TLC) and adjusting pH or temperature can improve yields.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., hydroxymethyl and ester moieties) .
  • Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and hydroxyl (O-H) stretches .
  • X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles critical for confirming stereochemistry .

Q. What are the primary biological targets or activities studied for this compound?

Thiazole derivatives are explored for antimicrobial and enzyme inhibitory activities. For example, substitutions on the thiazole ring (e.g., hydroxymethyl) may enhance binding to bacterial enzymes or cancer-related proteins . Preliminary assays often include microbial growth inhibition or enzyme kinetics studies.

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities. Strategies include:

  • Reproducibility Checks: Validate results under standardized conditions (e.g., fixed solvent systems).
  • Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing hydroxymethyl with halogens) to isolate contributing factors .
  • High-Throughput Screening (HTS): Use large datasets to identify trends obscured in small-scale studies .

Q. What methodologies are employed to study the compound’s mechanism of action in enzyme inhibition?

  • Molecular Docking: Predict binding poses with targets like dihydrofolate reductase (DHFR) using software such as AutoDock .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamics .
  • Kinetic Assays: Measure inhibition constants (Kᵢ) under varying substrate concentrations .

Q. How can synthetic routes be modified to improve scalability for research-grade quantities?

  • Flow Chemistry: Continuous reactors enhance reproducibility and reduce side reactions .
  • Microwave-Assisted Synthesis: Accelerates cyclization steps, reducing reaction times from hours to minutes .
  • Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) to improve safety and sustainability .

Q. What analytical strategies address challenges in purifying this compound?

  • High-Performance Liquid Chromatography (HPLC): Separates isomers or byproducts using C18 columns and gradient elution .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
  • Mass Spectrometry (MS): Detects trace impurities via high-resolution accurate mass (HRAM) analysis .

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